molecular formula C16H17ClN2O2 B5604245 1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B5604245
M. Wt: 304.77 g/mol
InChI Key: ZCKHZURODHRPRB-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0978555 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some novel derivatives synthesized from reactions involving compounds with structural similarities to "1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one" have demonstrated significant antimicrobial activities. These compounds have been tested against various microorganisms, showing good to moderate activities, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Molecular Interactions and Bonding Studies

Research involving the synthesis and characterization of triazole derivatives, which share core structural features with "this compound," has contributed to understanding π-hole tetrel bonding interactions. These studies, including Hirshfeld surface analysis and DFT calculations, provide insights into the nucleophilic/electrophilic nature of certain groups, influencing the interaction energy of C⋯O tetrel bonds. Such research is vital for designing molecular materials with desired properties (Ahmed et al., 2020).

Cancer Research and Therapeutic Agents

In the realm of cancer research, derivatives structurally related to "this compound" have shown promise. For instance, the study of benzimidazole derivatives bearing a 1,2,4-triazole moiety as EGFR inhibitors provides a foundation for understanding anti-cancer properties and the mechanism behind these effects. Such compounds exhibit potential anti-cancer activity, highlighting the importance of molecular stability, conformational analysis, and molecular docking studies in developing new therapeutic agents (Karayel, 2021).

Herbicidal Applications

The synthesis and evaluation of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which share a resemblance to the structure of interest, have demonstrated potent herbicidal activity. These compounds, particularly when featuring specific substituents, exhibit good selectivity for rice and effective control against a range of annual weeds. This research underscores the potential for developing new, environmentally friendly herbicides suitable for paddy field applications (Hwang et al., 2005).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-ethyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-3-11-16-12(5-4-6-14(16)20)19(18-11)13-9-10(17)7-8-15(13)21-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKHZURODHRPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C(=O)CCC2)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.